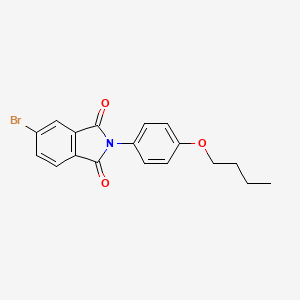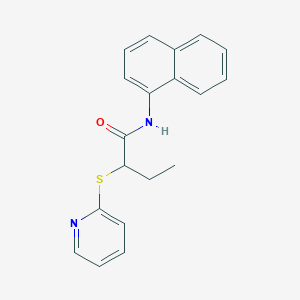![molecular formula C20H25BrN2OS B5235823 N-{[(4-bromophenyl)amino]carbonothioyl}-3,5-dimethyl-1-adamantanecarboxamide](/img/structure/B5235823.png)
N-{[(4-bromophenyl)amino]carbonothioyl}-3,5-dimethyl-1-adamantanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(4-bromophenyl)amino]carbonothioyl}-3,5-dimethyl-1-adamantanecarboxamide, also known as BTA-EG6, is a small molecule inhibitor that has been widely used in scientific research. This compound is known for its ability to inhibit the activity of certain enzymes, and has been studied extensively for its potential therapeutic applications.
Mécanisme D'action
N-{[(4-bromophenyl)amino]carbonothioyl}-3,5-dimethyl-1-adamantanecarboxamide inhibits the activity of HDAC6 and HSP90 by binding to their active sites, which prevents them from functioning properly. This leads to the accumulation of misfolded proteins, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
N-{[(4-bromophenyl)amino]carbonothioyl}-3,5-dimethyl-1-adamantanecarboxamide has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of tumor growth, and the protection of neurons from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-{[(4-bromophenyl)amino]carbonothioyl}-3,5-dimethyl-1-adamantanecarboxamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes, which can help researchers better understand their role in disease progression. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for the use of N-{[(4-bromophenyl)amino]carbonothioyl}-3,5-dimethyl-1-adamantanecarboxamide in scientific research. One potential application is in the development of new cancer therapies, as this compound has shown promise in inhibiting the growth of cancer cells. Additionally, N-{[(4-bromophenyl)amino]carbonothioyl}-3,5-dimethyl-1-adamantanecarboxamide may be useful in the treatment of neurodegenerative diseases, as it has been shown to protect neurons from oxidative stress. Further research is needed to fully understand the potential therapeutic applications of this compound.
Méthodes De Synthèse
The synthesis of N-{[(4-bromophenyl)amino]carbonothioyl}-3,5-dimethyl-1-adamantanecarboxamide involves several steps, including the reaction of 4-bromoaniline with carbon disulfide to form the corresponding thiourea. This is then reacted with 3,5-dimethyl-1-adamantanecarboxylic acid to form the final product, N-{[(4-bromophenyl)amino]carbonothioyl}-3,5-dimethyl-1-adamantanecarboxamide.
Applications De Recherche Scientifique
N-{[(4-bromophenyl)amino]carbonothioyl}-3,5-dimethyl-1-adamantanecarboxamide has been used in a wide range of scientific research applications, including cancer research, neurodegenerative disease research, and drug discovery. This compound has been shown to inhibit the activity of certain enzymes, including HDAC6 and HSP90, which are involved in the progression of cancer and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[(4-bromophenyl)carbamothioyl]-3,5-dimethyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2OS/c1-18-7-13-8-19(2,10-18)12-20(9-13,11-18)16(24)23-17(25)22-15-5-3-14(21)4-6-15/h3-6,13H,7-12H2,1-2H3,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDQVDJKXLHASM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC(=S)NC4=CC=C(C=C4)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[(4-bromophenyl)amino]carbonothioyl}-3,5-dimethyl-1-adamantanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5235745.png)
![2-chloro-5-{5-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5235750.png)


amino]methyl}phosphonate](/img/structure/B5235779.png)

![5-ethyl-4-({3-[3-(4-pyridinyl)phenyl]-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B5235786.png)
![4-(2-furylmethyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5235792.png)
![5-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5235806.png)
![(5-{[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]methyl}-2-furyl)methanol](/img/structure/B5235811.png)
![2-methoxy-N-methyl-5-{[(2-thienylmethyl)amino]sulfonyl}benzamide](/img/structure/B5235835.png)
![1-[3-(3,5-dimethylphenoxy)propyl]piperidine](/img/structure/B5235844.png)
![2-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}propanamide](/img/structure/B5235856.png)
